1-Aminocyclobutane-1,3-dicarboxylic acid 1-Aminocyclobutane-1,3-dicarboxylic acid cis-ABCD is an NMDA receptor agonist. It binds to NMDA receptors (Ki = 0.052 µM) and is selective for NMDA over kainate and AMPA receptors in radioligand binding assays (Kis = >300 µM for both). cis-ABCD induces inward currents in Xenopus oocytes expressing rat NMDA receptors (EC50 = 1.26 µM), an effect that can be blocked by the NMDA receptor antagonist D-2-amino-7-phosphonoheptanoate (D-AP7). In vivo, cis-ABCD (30 and 70 nmol/animal) induces contralateral turning in rats.
cis-ABCD is a potent, competitive and selective inhibitor of glutamate uptake.
Brand Name: Vulcanchem
CAS No.: 73550-55-7
VCID: VC0523844
InChI: InChI=1S/C6H9NO4/c7-6(5(10)11)1-3(2-6)4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11)
SMILES: C1C(CC1(C(=O)O)N)C(=O)O
Molecular Formula: C6H9NO4
Molecular Weight: 159.14 g/mol

1-Aminocyclobutane-1,3-dicarboxylic acid

CAS No.: 73550-55-7

Cat. No.: VC0523844

Molecular Formula: C6H9NO4

Molecular Weight: 159.14 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1-Aminocyclobutane-1,3-dicarboxylic acid - 73550-55-7

Specification

Description cis-ABCD is an NMDA receptor agonist. It binds to NMDA receptors (Ki = 0.052 µM) and is selective for NMDA over kainate and AMPA receptors in radioligand binding assays (Kis = >300 µM for both). cis-ABCD induces inward currents in Xenopus oocytes expressing rat NMDA receptors (EC50 = 1.26 µM), an effect that can be blocked by the NMDA receptor antagonist D-2-amino-7-phosphonoheptanoate (D-AP7). In vivo, cis-ABCD (30 and 70 nmol/animal) induces contralateral turning in rats.
cis-ABCD is a potent, competitive and selective inhibitor of glutamate uptake.
CAS No. 73550-55-7
Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol
IUPAC Name 1-aminocyclobutane-1,3-dicarboxylic acid
Standard InChI InChI=1S/C6H9NO4/c7-6(5(10)11)1-3(2-6)4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11)
Standard InChI Key GGMYWPBNZXRMME-UHFFFAOYSA-N
SMILES C1C(CC1(C(=O)O)N)C(=O)O
Canonical SMILES C1C(CC1(C(=O)O)N)C(=O)O
Appearance Solid powder

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